Vildagliptin impurity F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Vildagliptin impurity F involves several steps. One common method starts with the reaction of methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound . This intermediate then undergoes a condensation reaction with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield this compound .

Chemical Reactions Analysis

Vildagliptin impurity F can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under different conditions, often involving halogenated compounds and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Vildagliptin impurity F has several applications in scientific research:

Mechanism of Action

The mechanism of action of Vildagliptin impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for the overall mechanism of action of Vildagliptin. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby improving glycemic control .

Comparison with Similar Compounds

Structural Characteristics

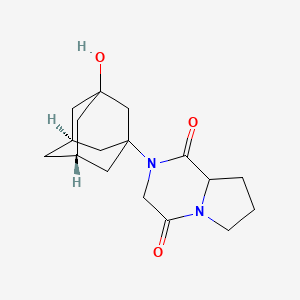

Vildagliptin Impurity F, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2a]piperazine-1,4-dione, is a stable degradation product derived from Impurity E [(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile] under specific conditions such as exposure to diluents (e.g., water and acetonitrile) . Its structure, confirmed via FT-IR, NMR, and mass spectrometry, features a bicyclic system with a hydroxyl group and a diketone moiety, distinguishing it from other impurities .

Formation Pathways and Stability

Impurity F forms through the degradation of the unstable intermediate Impurity E, which arises during the synthesis or storage of vildagliptin. This degradation is facilitated by hydrolytic cleavage of the imine bond in Impurity E, leading to cyclization and stabilization . Unlike Impurity E, Impurity F exhibits high stability, making it a critical target for quality control in vildagliptin formulations .

Toxicity Profile

Regulatory guidelines emphasize controlling such degradation products due to their structural divergence from the parent drug and possible unknown biological effects .

Structural Comparison

Formation Mechanisms

- Impurity F : Degradation of Impurity E via hydrolytic cleavage and cyclization .

- Impurity B : Generated under high humidity/temperature or oxidative/basic conditions during synthesis or storage .

- Impurity V1/V2 : Likely process-related impurities formed during synthesis, though exact pathways are unspecified .

Toxicological Data

Regulatory and Analytical Considerations

Regulatory Limits :

Analytical Methods :

Biological Activity

Vildagliptin impurity F is a degradation product associated with the antidiabetic drug vildagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of vildagliptin in clinical use. This article explores the biological activity, chemical stability, and potential implications of this compound based on recent research findings.

This compound has a molecular formula of C17H24N2O3 and a CAS number of 1789703-36-1. It is formed during the synthesis and degradation of vildagliptin under various conditions, including exposure to acidic, basic, or oxidative environments. Studies indicate that vildagliptin is sensitive to degradation, particularly in alkaline conditions, leading to the formation of several impurities, including impurity F .

Table 1: Stability Data of Vildagliptin and Its Impurities

| Condition | Degradation (%) | Time (min) |

|---|---|---|

| 1M NaOH | 84.33% | 240 |

| 1M HCl | 59.28% | 240 |

| 3% H2O2 | 87.04% | 180 |

The above table summarizes the degradation rates of vildagliptin under various conditions, highlighting its instability in oxidative environments .

Biological Activity

While vildagliptin itself is recognized for its efficacy in lowering blood glucose levels by inhibiting DPP-4, the biological activity of its impurities, including impurity F, remains less well-documented. Research suggests that impurities can influence the pharmacokinetics and pharmacodynamics of the parent compound, potentially altering its therapeutic effects or safety profile .

Vildagliptin functions by increasing the levels of incretin hormones, which play a significant role in glucose metabolism. Although impurity F is not primarily considered an active pharmaceutical ingredient, understanding its formation can provide insights into the overall mechanism of action of vildagliptin .

Efficacy in Patients with Diabetes

A study examining the efficacy of vildagliptin in patients with diabetic kidney disease (DKD) found that treatment significantly decreased fasting blood glucose and hemoglobin A1c (HbA1c) levels. However, there was a noted decrease in estimated glomerular filtration rate (eGFR) following treatment . This raises questions about how impurities like impurity F might affect renal function or interact with other medications.

Table 2: Clinical Outcomes from Vildagliptin Treatment

| Parameter | Baseline Value | Post-Treatment Value | p-value |

|---|---|---|---|

| Fasting Blood Glucose (mg/dl) | 141.9 ± 30.6 | 131.9 ± 56.4 | 0.036 |

| HbA1c (%) | 7.4 ± 1.8 | 6.0 ± 0.3 | 0.041 |

| eGFR (ml/min/1.73 m²) | 40.3 ± 22.2 | 31.25 ± 22.8 | Not significant |

This table illustrates significant improvements in glycemic control but also highlights concerns regarding renal function post-treatment with vildagliptin .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Vildagliptin Impurity F in drug formulations?

Level: Basic

Answer:

A validated gradient HPLC method using an RP-C18 column (250 × 4.6 mm, 5 µm) with phosphate buffer and methanol as the mobile phase is widely employed for impurity profiling. This method resolves this compound from other degradation products and excipients, with detection at 210–220 nm. For structural confirmation, LC-MS (electrospray ionization) and 2D-NMR (¹H-¹³C HSQC, HMBC) are critical to differentiate isobaric impurities .

Q. What are the primary synthetic pathways leading to the formation of this compound?

Level: Basic

Answer:

Impurity F (2-(3-hydroxydamantane-1-yl)hexahydropyrrolo[1,2-a]piperazine-1,4-dione) is typically generated during hydrolytic degradation of vildagliptin or its intermediates. Key steps involve ring-closure reactions under acidic/basic conditions or esterification side reactions. Synthesis routes often start from vildagliptin’s adamantane moiety, with purity >97% achieved via recrystallization in ethanol/water mixtures .

Q. How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

Level: Advanced

Answer:

- Method Optimization: Adjust gradient elution parameters (e.g., ramp time, organic modifier concentration) to improve resolution.

- Hyphenated Techniques: Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish Impurity F from isobaric species.

- 2D Chromatography: Employ heart-cutting 2D-LC for complex matrices.

Forced degradation studies under oxidative (H₂O₂) and thermal stress are recommended to validate specificity .

Q. What experimental strategies address conflicting structural data between LC-MS and NMR for Impurity F?

Level: Advanced

Answer:

- Cross-Validation: Perform DEPT-135 and HSQC NMR to confirm carbon hybridization and proton connectivity.

- High-Resolution MS (HRMS): Use exact mass measurements (<2 ppm error) to verify molecular formula.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).

Discrepancies often arise from stereochemical ambiguities or solvent-induced shifts, necessitating multi-technique corroboration .

Q. How should forced degradation studies be designed to assess Impurity F’s stability in vildagliptin formulations?

Level: Advanced

Answer:

- Stress Conditions: Expose vildagliptin to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), UV light (photolytic), and 80°C (thermal) for 24–72 hours.

- Kinetic Analysis: Monitor degradation rates using time-point sampling and Arrhenius modeling for shelf-life prediction.

- Excipient Interactions: Test with common excipients (e.g., lactose, MCC) to identify catalytic effects on impurity formation .

Q. What purity thresholds are acceptable for this compound in reference standards?

Level: Basic

Answer:

Pharmaceutical-grade reference standards require ≥97% purity (HPLC area percent) with orthogonal confirmation via NMR and LC-MS. Residual solvents (e.g., ethanol, DCM) must comply with ICH Q3C limits. Batch-to-batch consistency is validated using system suitability tests (e.g., retention time ±2%, peak symmetry >0.9) .

Q. How can researchers mitigate batch-to-batch variability in Impurity F synthesis?

Level: Advanced

Answer:

- Process Controls: Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-aminoadamantanol), temperature (±2°C), and pH (±0.1 units).

- In-Process Monitoring: Use PAT tools (e.g., inline FTIR) to track intermediate formation.

- Purification: Employ preparative HPLC with C18 columns and trifluoroacetic acid (0.1% v/v) in the mobile phase to remove diastereomeric impurities .

Q. What are the critical degradation pathways of this compound under accelerated storage conditions?

Level: Advanced

Answer:

- Hydrolytic Degradation: Impurity F undergoes amide bond cleavage in aqueous buffers (pH 4–8), forming 3-hydroxydamantane and pyrrolopiperazine-dione fragments.

- Oxidative Pathways: Epoxidation of the adamantane moiety occurs under H₂O₂ exposure, detected via LC-MS ([M+H]+ 429.2 → 445.2).

Degradation kinetics are pH-dependent, with activation energy (Eₐ) calculated using the Eyring equation .

Q. How should researchers validate an analytical method for Impurity F quantification in compliance with ICH guidelines?

Level: Advanced

Answer:

- Validation Parameters: Assess linearity (1–150% of specification limit, R² >0.999), precision (RSD <2%), LOD/LOQ (0.03%/0.1% w/w), and robustness (±10% organic modifier, ±2°C column temperature).

- Forced Degradation: Ensure method specificity by resolving Impurity F from 12+ degradation products.

- System Suitability: Include resolution (≥2.0 between critical pairs) and tailing factor (<1.5) criteria .

Q. What strategies resolve discrepancies in impurity profiles between drug substance and tablet formulations?

Level: Advanced

Answer:

- Excipient Screening: Use DOE (Design of Experiments) to identify excipient-induced degradation (e.g., magnesium stearate catalyzing hydrolysis).

- Comparative Forced Degradation: Analyze drug substance vs. tablets under identical stress conditions.

- Mass Balance: Ensure total impurities in tablets ≤110% of drug substance levels, accounting for excipient interference .

Properties

Molecular Formula |

C17H24N2O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17? |

InChI Key |

XPKCFFJRILBMTQ-VHDAAVTISA-N |

Isomeric SMILES |

C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O |

Canonical SMILES |

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.